Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate is a chemical compound with the molecular formula C10H16F2O3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl ring attached to a difluoroacetic acid ester . The InChI code for this compound is 1S/C10H16F2O3/c1-2-15-8(13)10(11,12)9(14)6-4-3-5-7-9/h14H,2-7H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 222.23 g/mol . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index are not available .Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC) Treatment
C2F has been found to attenuate the malignant biological behaviors of non-small cell lung cancer (NSCLC). It suppresses the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical for the anti-NSCLC activity of C2F . The compound inhibits proliferation, migration, and invasion of NSCLC cell lines, induces cell cycle arrest and apoptosis in vitro, and prevents tumor growth in vivo .
Colorectal Cancer (CRC) Treatment
C2F has also been found to inhibit the malignant biological behaviors of colorectal cancer (CRC). It restricts the phosphorylation and nuclear translocation of STAT3, a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis . In vitro, C2F inhibits CRC cell proliferation, promotes CRC cell apoptosis, hinders CRC cell migration and invasion, and prevents the cell cycle from entering the G2/M phase . In vivo, C2F inhibited tumor growth in a xenograft model .
Safety and Hazards
The safety information for Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3/c1-2-15-8(13)10(11,12)9(14)6-4-3-5-7-9/h14H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGLYDCQOXRXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCCCC1)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248288 | |
Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92207-61-9 | |
Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92207-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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